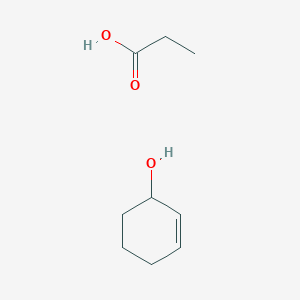
Cyclohex-2-en-1-ol;propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohex-2-en-1-ol;propanoic acid is an organic compound that consists of a cyclohexene ring with a hydroxyl group at the second position and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
-
Cyclohex-2-en-1-ol Synthesis
Hydration of Cyclohexene: Cyclohexene can be hydrated to form cyclohex-2-en-1-ol using a catalytic amount of sulfuric acid in the presence of water.
Reduction of Cyclohex-2-en-1-one: Cyclohex-2-en-1-one can be reduced to cyclohex-2-en-1-ol using sodium borohydride or lithium aluminum hydride as reducing agents.
-
Propanoic Acid Synthesis
Oxidation of Propanal: Propanal can be oxidized to propanoic acid using potassium permanganate or chromium trioxide.
Hydrolysis of Ethyl Propanoate: Ethyl propanoate can be hydrolyzed to propanoic acid using aqueous sodium hydroxide.
Industrial Production Methods
Cyclohex-2-en-1-ol: Industrially, cyclohex-2-en-1-ol can be produced via the catalytic hydrogenation of phenol.
Propanoic Acid: Propanoic acid is commonly produced through the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst.
化学反応の分析
Types of Reactions
-
Oxidation
- Cyclohex-2-en-1-ol can be oxidized to cyclohex-2-en-1-one using oxidizing agents such as pyridinium chlorochromate.
- Propanoic acid can be further oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate.
-
Reduction
- Cyclohex-2-en-1-ol can be reduced to cyclohexanol using hydrogen gas in the presence of a palladium catalyst.
- Propanoic acid can be reduced to propanal using lithium aluminum hydride.
-
Substitution
- The hydroxyl group in cyclohex-2-en-1-ol can be substituted with a halogen using reagents like thionyl chloride.
- The carboxyl group in propanoic acid can be converted to an ester using alcohols in the presence of an acid catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Cyclohex-2-en-1-one, carbon dioxide, water.
Reduction: Cyclohexanol, propanal.
Substitution: Halogenated cyclohexene derivatives, esters of propanoic acid.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Cyclohex-2-en-1-ol;propanoic acid can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology
Enzyme Inhibition: This compound can be studied for its potential to inhibit specific enzymes, which could have therapeutic implications.
Metabolic Pathways: Research into its metabolism can provide insights into the biochemical pathways it influences.
Medicine
Drug Development: this compound derivatives may be explored for their potential as pharmaceutical agents.
Anti-inflammatory Properties: Propanoic acid derivatives are known for their anti-inflammatory effects, which could be harnessed in medical treatments.
Industry
Polymer Production: It can be used in the production of polymers with specific properties.
Flavor and Fragrance: Cyclohex-2-en-1-ol derivatives are used in the flavor and fragrance industry due to their pleasant aroma.
作用機序
The mechanism of action of cyclohex-2-en-1-ol;propanoic acid involves its interaction with specific molecular targets. The hydroxyl group in cyclohex-2-en-1-ol can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxyl group in propanoic acid can participate in acid-base reactions, altering the pH of the environment and affecting biochemical pathways.
類似化合物との比較
Similar Compounds
Cyclohexanol: Similar to cyclohex-2-en-1-ol but lacks the double bond.
Cyclohex-2-en-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
Acetic Acid: Similar to propanoic acid but with one less carbon atom.
Butanoic Acid: Similar to propanoic acid but with one more carbon atom.
Uniqueness
Cyclohex-2-en-1-ol: The presence of both a hydroxyl group and a double bond in the cyclohexene ring makes it unique compared to cyclohexanol and cyclohex-2-en-1-one.
Propanoic Acid: Its intermediate chain length gives it distinct properties compared to acetic acid and butanoic acid, making it useful in different applications.
特性
CAS番号 |
34745-78-3 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC名 |
cyclohex-2-en-1-ol;propanoic acid |
InChI |
InChI=1S/C6H10O.C3H6O2/c7-6-4-2-1-3-5-6;1-2-3(4)5/h2,4,6-7H,1,3,5H2;2H2,1H3,(H,4,5) |
InChIキー |
AMBAMOVYPXAXQK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.C1CC=CC(C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)

![2',2'-Dichloro-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,1'-cyclopropane]](/img/structure/B14692562.png)
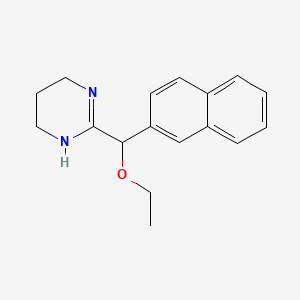
![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)
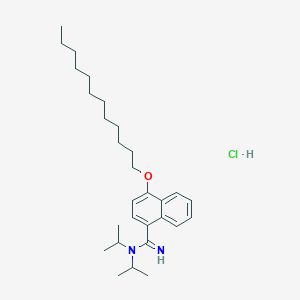
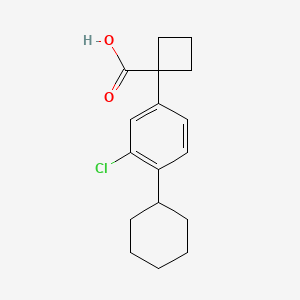

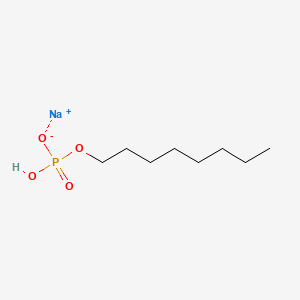
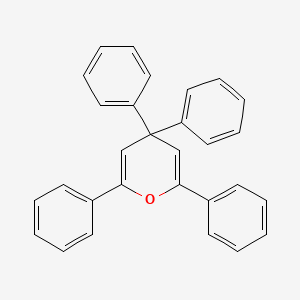
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)

![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)
![1-Ethenylspiro[2.4]hepta-4,6-diene](/img/structure/B14692625.png)
